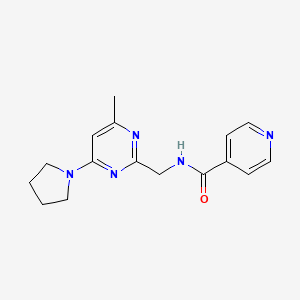

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-12-10-15(21-8-2-3-9-21)20-14(19-12)11-18-16(22)13-4-6-17-7-5-13/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSHHBYTUXULRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=NC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amidines under controlled conditions.

Substitution with Pyrrolidine: The pyrimidine ring is then functionalized with a pyrrolidine group through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Attachment of Isonicotinamide: The final step involves the coupling of the pyrimidine derivative with isonicotinamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Pyrrolidine in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide has shown promising results in inhibiting cancer cell proliferation. Various studies have reported its efficacy against different cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

In vitro studies indicated that the compound significantly reduced cell viability in these cancer types, suggesting its potential as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

In Vitro Study Results

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results demonstrate a substantial reduction in pro-inflammatory cytokines, indicating the compound's potential use in inflammatory diseases.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains. This potential opens avenues for exploring its use as an antibiotic or adjunct therapy in infectious diseases.

Safety Profile

Toxicological evaluations have indicated that the compound maintains a favorable safety profile at therapeutic doses. Animal model studies have not reported significant adverse effects, which is crucial for its potential clinical applications.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Pyridine/Pyrimidine Core Modifications

Target Compound :

- Core : Pyrimidine (positions 4 and 6 substituted).

- Substituents :

- 4-Methyl group (hydrophobic/lipophilicity enhancer).

- 6-Pyrrolidin-1-yl (conformational flexibility, basicity).

- Methylene-linked isonicotinamide (hydrogen-bonding via amide and pyridine nitrogen).

Comparators :

- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid ():

- N-((S)-2,3-dihydroxypropyl)-3-(2-fluoro-4-iodophenylamino)-isonicotinamide (): Core: Isonicotinamide with dihydroxypropyl and fluoro-iodophenylamino substituents. Key Differences: Bulky iodophenyl group increases molecular weight (MW: ~450 Da vs. target ~350 Da) and may hinder membrane permeability. Dihydroxypropyl enhances solubility but reduces lipophilicity .

Pyrrolidine-Containing Derivatives

- N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (): Core: Pyrimidine with phenoxy and piperazine substituents. Key Differences: Piperazine (polar, basic) vs. pyrrolidine (less polar, flexible).

- 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine ():

Research Implications and Challenges

- Target Compound Advantages :

- Balanced lipophilicity and hydrogen-bonding capacity for dual solubility and target engagement.

- Pyrrolidine enhances CNS penetration, making it suitable for neurological targets.

- Limitations of Comparators: Fluorinated/iodinated analogs () face metabolic instability or toxicity risks. Piperazine/phenoxy derivatives () may exhibit off-target effects due to bulkier substituents.

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, a pyrrolidine substituent, and an isonicotinamide moiety. Its molecular formula is , and it exhibits unique physicochemical properties that facilitate its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and signaling pathways, potentially leading to anticancer effects.

- Cyclic GMP Modulation : Research indicates that it elevates cyclic guanosine monophosphate (cGMP) levels in rodent models, which may enhance synaptic stability and cognitive function .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Biological Activity Overview

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Cognitive Function Enhancement : In a study involving transgenic mice, administration of related compounds resulted in significant improvements in cognitive tasks, suggesting a role for cGMP modulation in synaptic plasticity .

- Anticancer Studies : Research on similar pyrimidine derivatives has demonstrated moderate to significant efficacy against human breast cancer cells, indicating that structural modifications can enhance therapeutic potential .

- Antimicrobial Evaluation : The compound's structural features suggest potential for antimicrobial applications; however, specific efficacy data against target pathogens is still required.

Q & A

Q. Q1. What are the standard synthetic routes for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide?

The synthesis typically involves multi-step reactions, including:

- Pyrimidine Core Formation : Reacting 4-methyl-6-(pyrrolidin-1-yl)pyrimidine with a chlorinating agent (e.g., POCl₃) to introduce reactive sites.

- Methylation and Coupling : Introducing the isonicotinamide moiety via nucleophilic substitution or coupling reagents like EDCI/HOBt under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the final product. Validate purity via HPLC (>95%) and confirm structure via NMR and HRMS .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Key signals include pyrrolidine protons (δ 1.8–2.5 ppm) and pyrimidine methyl groups (δ 2.3 ppm) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. Q3. What are the recommended storage conditions to maintain stability?

Store at –20°C in a desiccated, inert atmosphere (argon or nitrogen). Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields for large-scale synthesis?

- Parameter Screening : Use DoE (Design of Experiments) to optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, increasing reaction temperature to 80°C may improve coupling efficiency by 15–20% .

- Catalyst Selection : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are intermediates .

- By-Product Analysis : Employ LC-MS to identify and mitigate side products (e.g., over-alkylation or dehalogenation) .

Q. Q5. How can structural ambiguities in the pyrrolidine-pyrimidine linkage be resolved?

Q. Q6. What in vitro assays are suitable for evaluating biological activity?

- Kinase Inhibition : Screen against PKB/AKT isoforms using fluorescence polarization assays. IC₅₀ values <100 nM suggest therapeutic potential .

- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Q. Q7. How should contradictory bioactivity data across studies be addressed?

Q. Q8. What computational tools can predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to the amide group and π-π stacking with pyrimidine .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

Q. Q9. How can degradation products under stressed conditions be characterized?

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or pH extremes (pH 2–12). Monitor via LC-MS to identify hydrolyzed amides or oxidized pyrrolidine rings .

- Stability-Indicating Methods : Develop HPLC methods with C18 columns and gradient elution (ACN/water + 0.1% TFA) to separate degradation peaks .

Methodological Best Practices

Q. Q10. What strategies validate target engagement in cellular models?

Q. Q11. How can regioselectivity challenges during functionalization be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.